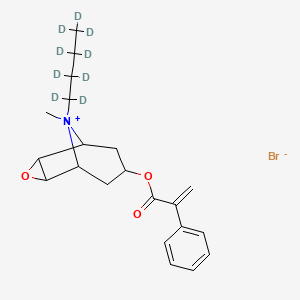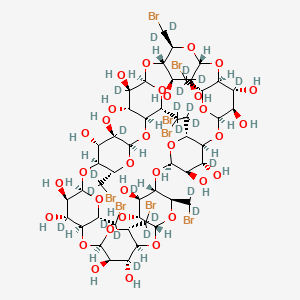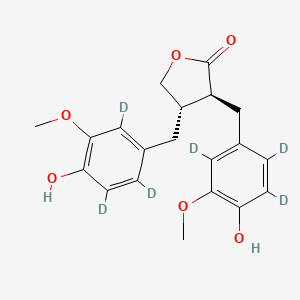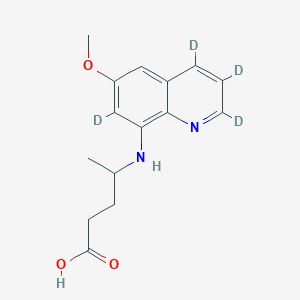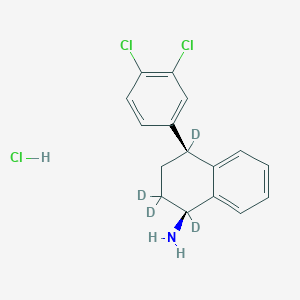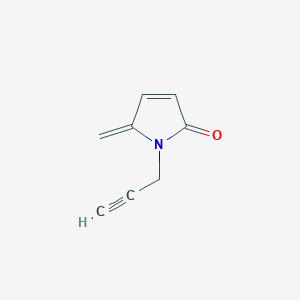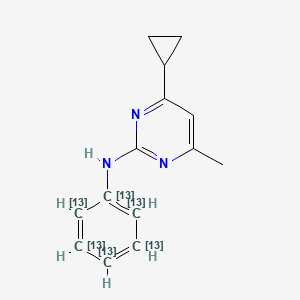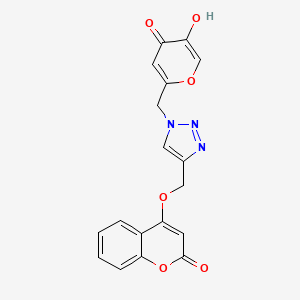
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide is a deuterium-labeled derivative of 2-(1-Hydroxyethyl) Promazine Sulfoxide. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium, a stable isotope of hydrogen, into the molecule allows for precise tracing and quantitation during drug development processes .
Vorbereitungsmethoden
The synthesis of 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide involves the deuteration of 2-(1-Hydroxyethyl) Promazine SulfoxideThe exact synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling . Industrial production methods for this compound are not widely documented, but they likely follow similar principles of deuterium incorporation.
Analyse Chemischer Reaktionen
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield sulfone derivatives, while reduction may produce the corresponding sulfide .
Wissenschaftliche Forschungsanwendungen
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide has several scientific research applications:
Chemistry: It is used as a tracer in studies involving the pharmacokinetics and metabolism of drugs.
Industry: The compound is used in the production of stable isotope-labeled standards for analytical purposes.
Wirkmechanismus
The mechanism of action of 2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide involves its role as a tracer in pharmacokinetic studies. The deuterium atoms in the molecule allow for precise tracking and quantitation, providing valuable information on the absorption, distribution, metabolism, and excretion of drugs. The molecular targets and pathways involved in these studies are primarily related to the metabolic processes of the drugs being investigated .
Vergleich Mit ähnlichen Verbindungen
2-(1-Hydroxyethyl) Promazine-d4 Sulfoxide is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Similar compounds include:
2-(1-Hydroxyethyl) Promazine Sulfoxide: The non-deuterated version of the compound, used in similar research applications but without the benefits of deuterium labeling.
Acepromazine Sulfoxide: Another sulfoxide derivative used in pharmacokinetic studies, but with different structural and functional properties.
The uniqueness of this compound lies in its ability to provide more accurate and precise data in pharmacokinetic studies due to the presence of deuterium atoms .
Eigenschaften
Molekularformel |
C19H24N2O2S |
|---|---|
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol |
InChI |
InChI=1S/C19H24N2O2S/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)24(19)23/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D |
InChI-Schlüssel |
PMRKLUFRQDNKCL-CZEVESCESA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


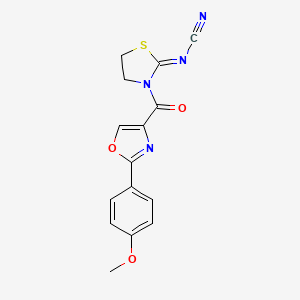
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14S,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12416004.png)
